3,4-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound characterized by the presence of fluorine atoms at the 3 and 4 positions of the benzene ring, a thiophene ring attached via a methylene bridge, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzenesulfonyl chloride and thiophen-2-ylmethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The thiophen-2-ylmethanamine is added dropwise to a solution of 3,4-difluorobenzenesulfonyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution: Products with various substituents replacing the fluorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Coupling: Complex aromatic compounds.
Scientific Research Applications
3,4-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological targets, providing insights into enzyme inhibition and protein binding.
Industrial Chemistry: The compound can be used in the development of new catalysts and reagents for various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and benzene rings provide hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzenesulfonamide: Lacks the thiophene ring, making it less hydrophobic and potentially less effective in certain applications.
N-(thiophen-2-ylmethyl)benzenesulfonamide: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.
3,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide: Contains a pyridine ring instead of a thiophene ring, which can alter its binding properties and biological activity.
Uniqueness
3,4-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the combination of fluorine atoms, a thiophene ring, and a sulfonamide group. This combination provides a distinct set of electronic, hydrophobic, and hydrogen-bonding properties, making it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
3,4-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2S2/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h1-6,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXYYIKRXLUUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.